

CAS number for tripropylphosphine oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphine oxide, tripropyl-*

Cat. No.: B073959

[Get Quote](#)

An In-depth Technical Guide to Tripropylphosphine Oxide

CAS Number: 1496-94-2[\[1\]](#)

This technical guide provides a comprehensive overview of tripropylphosphine oxide, a member of the trialkylphosphine oxide family. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties, synthesis, and potential applications of this compound. While tripropylphosphine oxide is less documented in scientific literature compared to its aryl-substituted counterpart, triphenylphosphine oxide (TPPO), this guide consolidates the available information to serve as a valuable technical resource.

Chemical and Physical Properties

Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C9H21OP.[\[1\]](#) It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups. The polar P=O bond imparts a high dipole moment to the molecule, influencing its physical and chemical properties.

The available quantitative data for tripropylphosphine oxide is summarized in the table below. It is important to note that extensive experimental data for this specific compound is limited.

Property	Value	Source
CAS Registry Number	1496-94-2	[1]
Molecular Formula	C9H21OP	[1]
Molecular Weight	176.24 g/mol	[1]
IUPAC Name	1-dipropylphosphorylpropane	[1]

Synthesis of Trialkylphosphine Oxides

A general and widely applicable method for the synthesis of trialkylphosphine oxides, including tripropylphosphine oxide, involves a two-step process. The first step is the formation of a Grignard reagent from an alkyl halide, which then reacts with phosphorus trichloride to form a trialkylphosphine. The subsequent step is the oxidation of the trialkylphosphine to the corresponding trialkylphosphine oxide.[\[2\]](#)

Experimental Protocol: General Synthesis of Trialkylphosphine Oxides

Step 1: Synthesis of Trialkylphosphine via Grignard Reaction

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
- Add a small amount of an alkyl halide (e.g., 1-bromopropane for the synthesis of tripropylphosphine) dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to initiate the Grignard reaction.
- Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
- Cool the Grignard reagent in an ice bath.

- Slowly add a solution of phosphorus trichloride in the same anhydrous ether solvent to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction mixture is then worked up by carefully adding a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
- The organic layer containing the trialkylphosphine is separated, and the aqueous layer is extracted with the ether solvent.
- The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trialkylphosphine.

Step 2: Oxidation of Trialkylphosphine to Trialkylphosphine Oxide

- Dissolve the crude trialkylphosphine in a suitable solvent such as dichloromethane or acetone.
- Cool the solution in an ice bath.
- Add an oxidizing agent, such as hydrogen peroxide or air/oxygen, to the solution.^[3] The oxidation of trialkylphosphines with air is often spontaneous at room temperature.^[3]
- Monitor the reaction by an appropriate method (e.g., TLC or GC) until the starting trialkylphosphine is no longer present.
- Upon completion, the reaction mixture is worked up to remove any excess oxidizing agent and byproducts.
- The solvent is removed under reduced pressure to yield the crude trialkylphosphine oxide, which can be further purified by crystallization or chromatography.

Applications

While specific applications for tripropylphosphine oxide are not extensively documented, the broader class of trialkylphosphine oxides has established uses in several areas of chemistry and industry.

Solvent Extraction

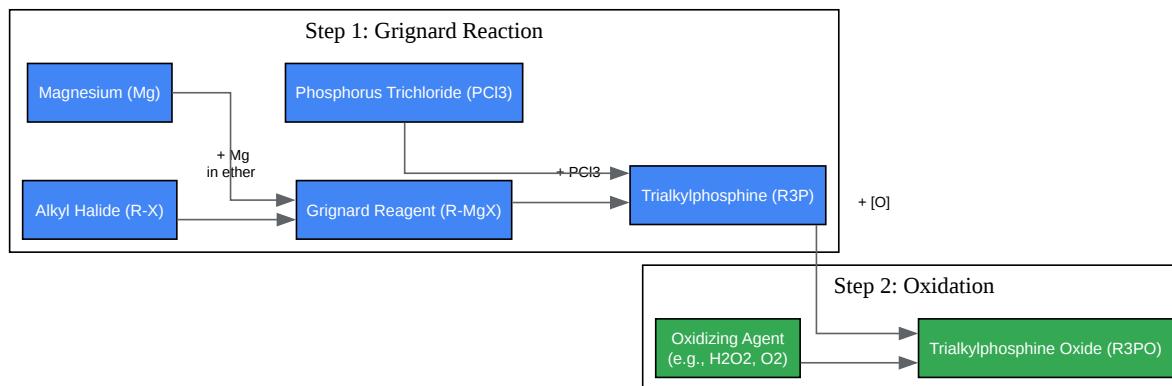
Trialkylphosphine oxides are effective extractants for a variety of metal ions and acids. Their utility in solvent extraction is attributed to the strong Lewis basicity of the phosphoryl oxygen, which can coordinate to metal cations and proton donors. For instance, trioctylphosphine oxide (TOPO) is widely used for the extraction and separation of uranium and other metal ions from ore leachates.^[4] Trialkylphosphine oxides have also been investigated for the extraction of phosphoric acid and for the removal of fluoride from aqueous systems.^{[5][6]} It is plausible that tripropylphosphine oxide could be employed in similar solvent extraction processes.

Nanoparticle Synthesis

Long-chain trialkylphosphine oxides, such as TOPO, are indispensable in the high-temperature synthesis of high-quality nanocrystals.^[4] They act as high-boiling point solvents and capping agents, controlling the growth and stability of the nanoparticles.^[4]

Analytical Data

Limited analytical data is publicly available for tripropylphosphine oxide. The PubChem database provides some information on its GC-MS fragmentation.


m/z	Relative Intensity
106	100
134	80
115541	Main library

Data from PubChem CID 73898^[1]

Visualizations

Synthesis Workflow for Trialkylphosphine Oxides

The following diagram illustrates the general workflow for the synthesis of trialkylphosphine oxides.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for trialkylphosphine oxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphine oxide, tripropyl- | C₉H₂₁OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number for tripropylphosphine oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073959#cas-number-for-tripropylphosphine-oxide\]](https://www.benchchem.com/product/b073959#cas-number-for-tripropylphosphine-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com